molecular formula C14H14O2 B11765884 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene CAS No. 18473-19-3

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Cat. No.: B11765884
CAS No.: 18473-19-3
M. Wt: 214.26 g/mol
InChI Key: VEYMNVPOTNORQL-UHFFFAOYSA-N
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Description

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is an organic compound with the molecular formula C14H14O2 It is characterized by the presence of two prop-2-yn-1-yloxy groups attached to a benzene ring at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene can be synthesized through the reaction of 1,4-bis(bromomethyl)benzene with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction typically proceeds via an S_N2 mechanism, where the bromine atoms are substituted by the prop-2-yn-1-yloxy groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene can be compared with other similar compounds such as:

  • Benzyl Propargyl Ether
  • Benzyl 2-Propyn-1-yl Ether
  • (Benzyloxymethyl)acetylene

These compounds share similar structural features but differ in the specific functional groups attached to the benzene ring. The uniqueness of this compound lies in its symmetrical structure and the presence of two prop-2-yn-1-yloxy groups, which can influence its reactivity and applications .

Properties

CAS No.

18473-19-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1,4-bis(prop-2-ynoxymethyl)benzene

InChI

InChI=1S/C14H14O2/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2/h1-2,5-8H,9-12H2

InChI Key

VEYMNVPOTNORQL-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1=CC=C(C=C1)COCC#C

Origin of Product

United States

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